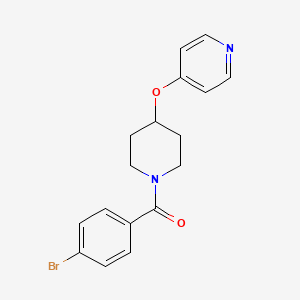

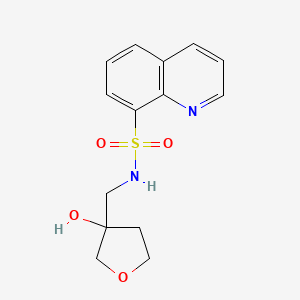

(4-Bromophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(4-Bromophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone" is a brominated heterocyclic compound that likely possesses interesting chemical and biological properties due to the presence of the bromophenyl and pyridinyl groups. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer potential characteristics and applications of the compound .

Synthesis Analysis

The synthesis of brominated aromatic compounds typically involves the reaction of an aromatic precursor with a brominating agent. For instance, the synthesis of (5-bromo-2-hydroxyphenyl)(phenyl)methanone was achieved by reacting 4-bromophenol with benzoyl chloride . Similarly, the synthesis of brominated derivatives of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone involved bromination and demethylation steps . These methods suggest that the synthesis of "(4-Bromophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone" could also involve a bromination step, possibly on a preformed piperidinyl methanone scaffold.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds is often confirmed using X-ray crystallography. For example, the crystal structure of (5-bromo-2-hydroxyphenyl)(phenyl)methanone was determined to be monoclinic with specific cell parameters . Similarly, the structure of a novel bioactive heterocycle with a piperidinyl group was characterized using X-ray diffraction, which revealed the conformation of the piperidine and morpholine rings . These findings suggest that the molecular structure of "(4-Bromophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone" could be elucidated using similar crystallographic techniques to determine its conformation and stereochemistry.

Chemical Reactions Analysis

The reactivity of brominated compounds is often influenced by the presence of the bromine atom, which can participate in various chemical reactions. The papers provided do not detail specific reactions for the compound , but they do describe the synthesis of related compounds, which may undergo reactions such as nucleophilic aromatic substitution due to the presence of the bromine atom . This suggests that "(4-Bromophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone" could also be reactive towards nucleophiles, potentially leading to further functionalization of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds can be quite diverse. The provided papers do not directly discuss the properties of the compound , but they do mention the antioxidant properties of bromophenols , and the crystallographic properties of a related compound . These properties are often determined using various spectroscopic and analytical techniques, such as NMR, IR, and mass spectrometry . Therefore, it can be inferred that "(4-Bromophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone" may also exhibit unique physical and chemical properties that could be explored using these methods.

Scientific Research Applications

Hydrogen-bonding Patterns and Crystal Structures

Research has detailed the intricate hydrogen-bonding patterns in enaminones, including derivatives of the target compound. These studies highlight the significance of intermolecular interactions in determining the structural integrity and assembly of these compounds in crystalline forms. Notably, such interactions contribute to the formation of centrosymmetric dimers and extended molecular chains, which are critical in understanding the material's properties and potential applications in molecular engineering and design (Balderson et al., 2007).

Synthesis and Characterization

The synthesis and characterization of novel derivatives, such as 2-amino-4-(4methoxyphenyl)-6-(piperidin-1-yl)-3,5-dicarbonitrile pyridine, have been reported. These studies are pivotal for the development of new compounds with potential applications in medicinal chemistry and materials science. The structural confirmation through techniques like X-ray crystal diffraction provides a foundation for further exploration of their pharmacological properties (Wu Feng, 2011).

Antimicrobial Activity

Some derivatives have been synthesized and evaluated for their antimicrobial activity, revealing promising results compared to standard drugs. This suggests potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi. The inclusion of specific functional groups, such as methoxy, has been noted to enhance antimicrobial efficacy (Kumar et al., 2012).

Antioxidant Properties

Studies have also delved into the antioxidant properties of derivatives, with findings suggesting that these compounds can exhibit significant radical scavenging activities. Such properties are crucial for their potential use in preventing oxidative stress-related diseases and in the development of food preservatives or dietary supplements (Çetinkaya et al., 2012).

Molecular Structure Analysis

The molecular structure analysis of these compounds has led to a deeper understanding of their physicochemical properties and interactions. This information is vital for the design and optimization of new compounds with desired properties for applications in drug development, material science, and chemical synthesis (Lakshminarayana et al., 2009).

properties

IUPAC Name |

(4-bromophenyl)-(4-pyridin-4-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN2O2/c18-14-3-1-13(2-4-14)17(21)20-11-7-16(8-12-20)22-15-5-9-19-10-6-15/h1-6,9-10,16H,7-8,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRLWYMKYTQMNEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=NC=C2)C(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-butyl-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2516759.png)

![(2S)-3-(4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B2516761.png)

![1-(3,5-Dimethylphenyl)-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-dihydro-2,3-pyrazinedione](/img/structure/B2516764.png)

![4-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2516773.png)

![(4-Methylthiadiazol-5-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2516775.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2516776.png)

![4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one oxalate](/img/structure/B2516780.png)